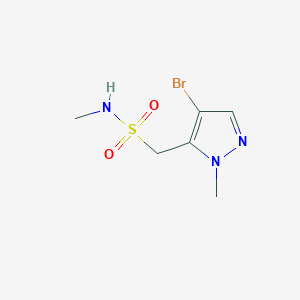

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide

Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is a brominated pyrazole derivative featuring a methyl-substituted pyrazole core linked to an N-methylmethanesulfonamide group. While direct data on this compound are sparse in the provided evidence, its structural analogs and related sulfonamide-pyrazole hybrids are well-documented, enabling comparative analysis.

Properties

Molecular Formula |

C6H10BrN3O2S |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C6H10BrN3O2S/c1-8-13(11,12)4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |

InChI Key |

OVCUFXCRHVHZSB-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=C(C=NN1C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide typically involves the following steps:

Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine under controlled conditions.

Introduction of the Methanesulfonamide Group: The brominated pyrazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and sulfonamide functionalities exhibit significant anticancer properties. A notable study highlighted the synthesis and evaluation of various sulfonamide derivatives, including those with pyrazole rings, demonstrating cytotoxic activity against several cancer cell lines. The mechanism of action is often linked to the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In particular, studies have shown that 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide exhibits activity against multidrug-resistant bacterial strains. This property is crucial given the rising incidence of antibiotic resistance, and it positions this compound as a potential lead for new antibacterial agents .

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, particularly those involved in bacterial folate synthesis. The incorporation of a pyrazole moiety may enhance this inhibitory activity, providing a dual mechanism of action against pathogens. This aspect is particularly relevant in the design of new antibiotics targeting resistant strains .

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer effects of this compound revealed that at concentrations exceeding 10 µM, significant reductions in cell viability were observed across multiple cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, supporting its potential as an anticancer agent .

Case Study 2: Antibacterial Testing

In a comparative analysis of various thiazole and pyrazole derivatives, this compound was tested against strains of Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like linezolid, suggesting its potential utility in treating resistant infections .

Data Overview

| Application | Activity | Remarks |

|---|---|---|

| Anticancer | Induces apoptosis | Effective against various cancer cell lines |

| Antimicrobial | Active against MRSA | Lower MIC than conventional antibiotics |

| Enzyme Inhibition | Targets bacterial folate synthesis | Potential for development as a new antibiotic |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Compound 17 ():

- Structure : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

- Key Differences :

- A benzenesulfonamide replaces the N-methylmethanesulfonamide group.

- Additional substituents: 4-chlorophenyl and a tetrahydroindolyl group.

- Properties :

Sumatriptan Succinate Impurities ():

- Examples: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Impurity D) [3-[2-(Dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Impurity C)

- Key Differences :

- Indole core instead of pyrazole.

- Ethylamine or dimethylamine side chains.

- Properties :

Pyrazole Sulfonamide Derivatives ():

- Examples :

- 4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide (CID 1005583-84-5)

- 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CID 827593-21-5)

- Key Differences :

- Carboxamide or thiophene-sulfonamide groups.

- Piperidinyl or triazole substituents.

- Properties :

Physicochemical and Analytical Data Comparison

Biological Activity

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, making them valuable in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a pyrazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀BrN₃O₂S |

| Molecular Weight | 228.13 g/mol |

| SMILES | CN(C(=O)S(C)C)C1=C(N=N1)Br |

| InChI Key | YLTQBUUGYXTAHV-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole compounds against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Pyrazole derivatives, including those with a bromine substituent, have shown promise as anti-inflammatory agents. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This property aligns with the activity of established drugs like celecoxib, which is a COX-2 inhibitor derived from a pyrazole structure .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of electron-withdrawing groups like bromine can enhance these effects by increasing the compound's reactivity .

Case Studies and Research Findings

- Antimicrobial Study : A comparative analysis of several pyrazole derivatives showed that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that this compound could be a candidate for further development as an antibacterial agent .

- Anti-inflammatory Research : In vitro assays demonstrated that pyrazole derivatives reduced the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases. The specific mechanism involved COX inhibition, similar to known anti-inflammatory drugs .

- Anticancer Activity : A recent publication reported on the synthesis and evaluation of new pyrazole derivatives against cancer cell lines. The results indicated that certain modifications to the pyrazole ring increased cytotoxicity, suggesting that this compound might be explored for its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.